Adamantane-1-carbonyl fluoride
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Overview
Description
Adamantane-1-carbonyl fluoride is a synthetic compound that belongs to the class of fluorinated carbonyl compounds. It is a highly reactive and versatile compound that finds numerous applications in scientific research.
Scientific Research Applications
Adamantane-1-carbonyl fluoride has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, it is used as a fluorinating agent in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Mechanism Of Action
The mechanism of action of adamantane-1-carbonyl fluoride is based on its ability to act as a fluorinating agent. It reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to introduce a fluorine atom. This fluorine atom can alter the properties of the compound, including its reactivity, solubility, and biological activity.
Biochemical And Physiological Effects
Adamantane-1-carbonyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can react with a variety of biological molecules, including proteins and nucleic acids. This reactivity can lead to changes in the structure and function of these molecules, which can have downstream effects on cellular processes.
Advantages And Limitations For Lab Experiments
Adamantane-1-carbonyl fluoride has several advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used in a variety of synthetic reactions. Additionally, its ability to introduce a fluorine atom can alter the properties of the compound, making it useful for studying the effect of fluorine substitution on biological activity. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care.
Future Directions
There are several future directions for research involving adamantane-1-carbonyl fluoride. One area of interest is the development of new synthetic methods for the preparation of fluorinated compounds. Additionally, the use of adamantane-1-carbonyl fluoride as a fluorinating agent in PET imaging is an area of active research. Finally, the use of adamantane-1-carbonyl fluoride in the development of new pharmaceuticals and agrochemicals is an area of interest, particularly in the development of compounds with improved biological activity and selectivity.
Conclusion:
In conclusion, adamantane-1-carbonyl fluoride is a highly reactive and versatile compound that finds numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds, and is also used as a building block for the synthesis of other compounds. Its ability to introduce a fluorine atom can alter the properties of the compound, making it useful for studying the effect of fluorine substitution on biological activity. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. There are several future directions for research involving adamantane-1-carbonyl fluoride, including the development of new synthetic methods and the use of adamantane-1-carbonyl fluoride in the development of new pharmaceuticals and agrochemicals.
Synthesis Methods
Adamantane-1-carbonyl fluoride is synthesized through the reaction of adamantane with phosgene gas. The reaction takes place in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is a colorless liquid that is highly reactive and must be handled with care.
properties
CAS RN |
10405-61-5 |
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Product Name |
Adamantane-1-carbonyl fluoride |
Molecular Formula |
C11H15FO |
Molecular Weight |
182.23 g/mol |
IUPAC Name |
adamantane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H15FO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 |
InChI Key |
RGDWWJZTKRRCIM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)F |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)F |
synonyms |
Tricyclo[3.3.1.13,7]decane-1-carbonyl fluoride (9CI) |
Origin of Product |
United States |
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